tert-Butyl N-[2-(cyclopropylmethyl)-3-oxopropyl]carbamate
Overview
Description
tert-Butyl N-[2-(cyclopropylmethyl)-3-oxopropyl]carbamate: is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a cyclopropylmethyl moiety, and a carbamate functional group. It is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[2-(cyclopropylmethyl)-3-oxopropyl]carbamate typically involves the following steps:
Formation of the Carbamate Group: The initial step involves the reaction of tert-butyl chloroformate with an amine to form the tert-butyl carbamate.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group is introduced through a nucleophilic substitution reaction, where a cyclopropylmethyl halide reacts with the carbamate.
Formation of the Oxopropyl Group:
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors under controlled conditions. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations.
Catalysts and Solvents: Catalysts such as palladium or platinum may be used to enhance reaction rates, while solvents like dichloromethane or tetrahydrofuran are employed to dissolve reactants and intermediates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl N-[2-(cyclopropylmethyl)-3-oxopropyl]carbamate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or alkoxides replace the carbamate group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, tetrahydrofuran.
Catalysts: Palladium, platinum.
Major Products
Oxidation Products: Corresponding oxides or ketones.
Reduction Products: Alcohols or amines.
Substitution Products: Halides or alkoxides.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl N-[2-(cyclopropylmethyl)-3-oxopropyl]carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used to study enzyme-catalyzed reactions and protein-ligand interactions. Its carbamate group can form stable covalent bonds with active site residues, providing insights into enzyme mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential as a prodrug. The carbamate group can be hydrolyzed in vivo to release active pharmaceutical ingredients, enhancing drug delivery and bioavailability.
Industry
In the industrial sector, this compound is used in the production of agrochemicals and
Properties
IUPAC Name |
tert-butyl N-[2-(cyclopropylmethyl)-3-oxopropyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-10(8-14)6-9-4-5-9/h8-10H,4-7H2,1-3H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIBLZZFDRFZPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1CC1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1780931-52-3 | |
Record name | tert-butyl N-[2-(cyclopropylmethyl)-3-oxopropyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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